molecular formula C25H19BrN4O2 B11972405 7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-20-4

7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11972405
CAS No.: 303094-20-4
M. Wt: 487.3 g/mol
InChI Key: KGSBSEOZVAQGOR-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound It features a unique structure that combines a chromeno, triazolo, and pyrimidine ring system, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. The process often starts with the preparation of the chromeno and triazolo intermediates, followed by their coupling under specific conditions. Common reagents used include bromophenyl derivatives and methoxyphenyl compounds, with catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in synthetic chemistry.

Biology

Biologically, it may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its structural features suggest potential activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in areas like oncology and infectious diseases. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Bromophenyl)-2-methyl-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

What sets 7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine apart is its combination of the chromeno, triazolo, and pyrimidine rings, which imparts unique chemical and biological properties

Properties

CAS No.

303094-20-4

Molecular Formula

C25H19BrN4O2

Molecular Weight

487.3 g/mol

IUPAC Name

11-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19BrN4O2/c1-31-19-8-4-3-7-18(19)24-21-22(17-6-2-5-9-20(17)32-24)29-25-27-14-28-30(25)23(21)15-10-12-16(26)13-11-15/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

KGSBSEOZVAQGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)Br

Origin of Product

United States

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